molecular formula C9H9NO B040354 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol CAS No. 119308-95-1

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol

Cat. No.: B040354
CAS No.: 119308-95-1
M. Wt: 147.17 g/mol
InChI Key: OUUYAJHMVQSQLP-UHFFFAOYSA-N
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Description

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound that features a cyclopenta[c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to form the target bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated analogs of the compound.

Scientific Research Applications

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is unique due to its specific substitution pattern and the presence of the methylidene group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYAJHMVQSQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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